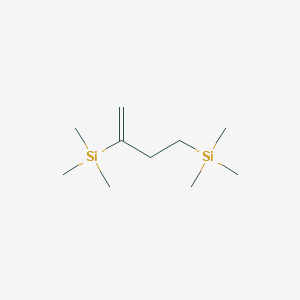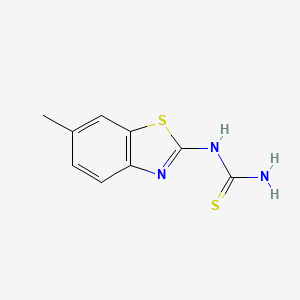
tert-Butyl 2-(acetyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of a tert-butyl group and an acetyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(acetyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and tert-butyl alcohol.
Reduction: 2-(tert-butyl)benzoic acid.
Substitution: Various substituted benzoates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 2-(acetyloxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology and Medicine
In biological and medical research, this compound can be used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry
In the industrial sector, this compound is utilized in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(acetyloxy)benzoate involves its interaction with nucleophiles and electrophiles The ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl benzoate: Similar structure but lacks the acetyloxy group.
Methyl 2-(acetyloxy)benzoate: Similar ester but with a methyl group instead of a tert-butyl group.
Ethyl 2-(acetyloxy)benzoate: Similar ester but with an ethyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl 2-(acetyloxy)benzoate is unique due to the presence of both a tert-butyl group and an acetyloxy group, which confer distinct reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and making it less prone to certain reactions compared to its methyl or ethyl analogs.
Eigenschaften
CAS-Nummer |
52602-19-4 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
tert-butyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C13H16O4/c1-9(14)16-11-8-6-5-7-10(11)12(15)17-13(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
DXMFOPVDIWJMSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


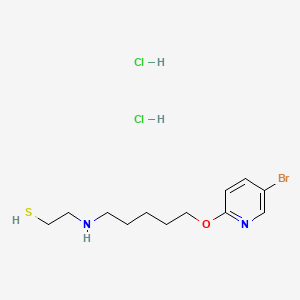
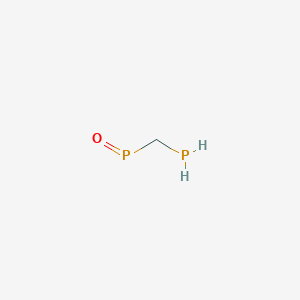
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)
![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
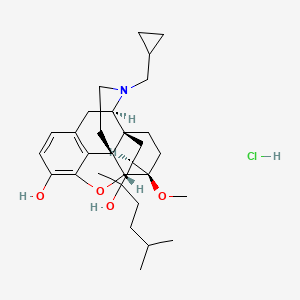
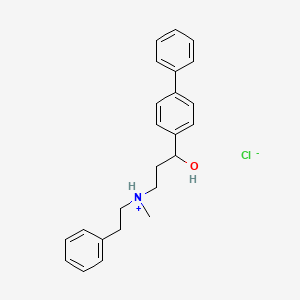
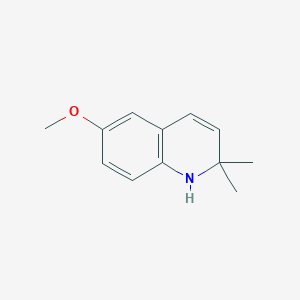

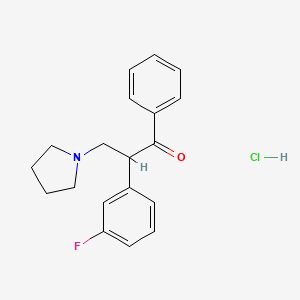
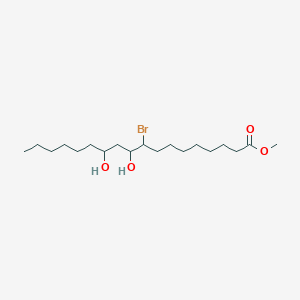
![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
